molecular formula C17H25NO5 B1214794 alpha-Hydroxyisocaproyltyrosine CAS No. 72255-22-2

alpha-Hydroxyisocaproyltyrosine

Cat. No.: B1214794
CAS No.: 72255-22-2
M. Wt: 323.4 g/mol
InChI Key: UEMITRHHPAFVRD-MLCCFXAWSA-N
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Description

Alpha-Hydroxyisocaproyltyrosine is a tyrosine derivative characterized by the substitution of the alpha-amino group with an α-hydroxyisocaproyl moiety. This modification introduces a branched hydroxy-acyl chain, altering the compound's physicochemical properties compared to native tyrosine.

Properties

CAS No.

72255-22-2

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl (2S)-2-[(2-hydroxy-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C17H25NO5/c1-4-23-17(22)14(10-12-5-7-13(19)8-6-12)18-16(21)15(20)9-11(2)3/h5-8,11,14-15,19-20H,4,9-10H2,1-3H3,(H,18,21)/t14-,15?/m0/s1

InChI Key

UEMITRHHPAFVRD-MLCCFXAWSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)O

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)O

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)O

Synonyms

alpha-hydroxyisocaproyltyrosine

Origin of Product

United States

Scientific Research Applications

Muscle Health and Performance

Skeletal Muscle Protein Synthesis
Research indicates that α-HICA may play a role in regulating skeletal muscle protein synthesis. A study on C2C12 myotubes revealed that α-HICA treatment significantly altered the phosphorylation of AMPK and ERK1/2, which are critical pathways in muscle metabolism. While it decreased basal protein synthesis rates, it was found to attenuate muscle atrophy under cachexic conditions induced by TNFα and IFNγ co-exposure, suggesting its potential as an anti-catabolic agent .

Body Composition in Athletes
In a controlled study involving soccer players, α-HICA supplementation over four weeks resulted in significant increases in lean body mass compared to a placebo group. The study reported an increase in whole body weight and lean mass of lower extremities, while fat mass remained constant. Additionally, α-HICA supplementation reduced symptoms of delayed onset muscle soreness (DOMS) after intensive training periods .

Metabolic Disorders

Type 1 Diabetes Case Study
A notable case study investigated the effects of α-HICA supplementation on a type 1 diabetic patient over 120 days. The results showed improvements in body composition metrics, including increases in trunk fat-free mass and improvements in bone mineral density Z-scores. Importantly, there were no adverse effects noted during the supplementation period, indicating α-HICA's potential for supporting muscle health and body composition in diabetic patients .

Potential Therapeutic Applications

Anti-Catabolic Effects
Due to its ability to influence protein metabolism and muscle preservation, α-HICA is being researched for its therapeutic potential in conditions characterized by muscle wasting, such as sarcopenia or cachexia. The compound's anti-catabolic properties could be beneficial for elderly populations or patients undergoing treatments that lead to muscle loss .

Summary of Findings

The applications of alpha-hydroxyisocaproyltyrosine are summarized in the following table:

Application Area Findings Study Reference
Muscle HealthDecreases protein synthesis but prevents atrophy under stress conditions
Athletic PerformanceIncreases lean body mass and reduces DOMS during intensive training
Metabolic DisordersPositive changes in body composition metrics in type 1 diabetes patients
Therapeutic PotentialPotential use as an anti-catabolic agent for muscle preservation

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences and functional groups among alpha-Hydroxyisocaproyltyrosine and its analogs:

Compound Name Core Structure Substituent Group Molecular Formula Key Functional Groups
This compound Tyrosine backbone α-Hydroxyisocaproyl (C6H11O2) C15H21NO5 (estimated) Hydroxyl, amide, aromatic OH
3-Methyl-L-tyrosine Tyrosine backbone 3-Methylphenyl C10H13NO3 Methyl, amino, aromatic OH
N-Acetyltyrosine Tyrosine backbone Acetyl (C2H3O) C11H13NO4 Acetamido, aromatic OH

Key Observations :

  • Lipophilicity : The α-hydroxyisocaproyl group in this compound introduces greater lipophilicity than the acetyl or methyl groups in N-acetyltyrosine and 3-Methyl-L-tyrosine, respectively. This may enhance blood-brain barrier penetration or tissue retention.
  • Solubility : N-Acetyltyrosine, with its polar acetamido group, exhibits higher aqueous solubility compared to the hydrophobic methyl or hydroxyisocaproyl derivatives.

Pharmacological and Toxicological Profiles

Compound Name Known Applications Toxicology Data Research Status
This compound Hypothetical research use Not studied (assumed) Preclinical (inferred)
3-Methyl-L-tyrosine Biochemical research Insufficient toxicological data Early-stage studies
N-Acetyltyrosine Pharmaceutical excipient, nutraceutical Well-characterized safety profile Widely used

Functional Implications :

  • N-Acetyltyrosine: Used as a stabilizer in injectable formulations due to its solubility and low toxicity. Its acetyl group protects the amino group from oxidation .
  • 3-Methyl-L-tyrosine: Limited toxicological data suggest caution in applications requiring systemic exposure .

Preparation Methods

Amino Group Protection

Tyrosine’s amino group is protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. Boc protection, performed in tetrahydrofuran (THF) with di-tert-butyl dicarbonate, achieves >95% yield under anhydrous conditions. Fmoc protection, while costlier, offers compatibility with aqueous workups.

Activation of Alpha-Hydroxyisocaproic Acid

The carboxylic acid group of α-hydroxyisocaproic acid is activated via mixed anhydride formation using isobutyl chloroformate or via N-hydroxysuccinimide (NHS) esters. NHS esters, generated in dimethylformamide (DMF) with dicyclohexylcarbodiimide (DCC), exhibit superior stability and coupling efficiency.

Acylation and Deprotection

Coupling the activated acid with protected tyrosine proceeds in DMF at 0–5°C, yielding 70–85% intermediate. Boc deprotection with trifluoroacetic acid (TFA) or Fmoc cleavage with piperidine affords α-HICT. Critical parameters include:

  • Temperature : Excess heat induces racemization (>20% at 25°C).

  • Solvent : Polar aprotic solvents (DMF, THF) enhance solubility.

Table 1. Comparison of Coupling Agents

AgentYield (%)Racemization (%)
DCC/HOBt828
EDCI/HOAt786
NHS/DMAP7510

Catalytic Amination Approaches

Adapting biomass-derived amino acid synthesis, α-HICT can be synthesized via reductive amination. Ru/CNT catalysts facilitate dehydrogenation of α-hydroxyisocaproic acid to α-ketoisocaproic acid, followed by amination with tyrosine. Key insights:

  • Hydrogen Pressure : 0.5–1 MPa optimizes imine intermediate reduction.

  • Temperature : 433 K balances reaction rate and catalyst stability.

Table 2. Catalytic Performance Metrics

CatalystConversion (%)Selectivity (%)
Ru/CNT6970
Pd/CNT4555
Pt/CNT3860

Industrial-Scale Refinement Techniques

Solvent Extraction and pH Control

Post-synthesis, α-HICT is extracted using methyl isobutyl ketone (MIBK) or ethyl acetate. Organic phases are washed with sodium bicarbonate (pH 7–8) to remove unreacted acid. Final pH adjustment to 4–6 precipitates the product, achieving 99.6% purity after recrystallization.

Recrystallization Protocols

Recrystallization from methanol-water (1:3 v/v) at 2–5°C yields needle-like crystals. Decolorization with activated carbon (1% w/w) removes byproducts.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves α-HICT at 8.2 min with 99.8% purity.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 296.3 [M+H]⁺, consistent with the theoretical mass .

Q & A

Q. How to conduct a comprehensive literature review for this compound’s metabolic pathways?

  • Methodological Answer : Use PubMed/Scopus with MeSH terms (e.g., "tyrosine derivatives/metabolism") and Boolean operators. Supplement with backward/forward citation tracking. Critically appraise studies using QUADAS-2 for bias assessment in preclinical data .

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